molecular formula C6H4BrF2N B6153137 5-(bromomethyl)-2,3-difluoropyridine CAS No. 1227574-07-3

5-(bromomethyl)-2,3-difluoropyridine

Cat. No.: B6153137
CAS No.: 1227574-07-3
M. Wt: 208.00 g/mol
InChI Key: HYJHPAORWXDJKD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,3-difluoropyridine (CAS 1227574-07-3) is a versatile halogenated pyridine derivative with a molecular formula of C 6 H 4 BrF 2 N and a molecular weight of 208.00 g/mol . This compound serves as a valuable synthetic building block in medicinal chemistry and organic synthesis. The presence of both a bromomethyl group and two fluorine substituents on the pyridine ring creates multiple reactive sites for further functionalization . The bromomethyl group is a prime handle for nucleophilic substitution reactions, such as alkylations, allowing researchers to easily introduce the pyridine scaffold into more complex molecules. Simultaneously, the fluorine atoms at the 2- and 3- positions can be leveraged in metal-catalyzed cross-coupling reactions or serve as bioisosteres to modulate the lipophilicity, metabolic stability, and electronic properties of lead compounds in drug discovery programs . This specific molecular architecture is particularly useful in developing active pharmaceutical ingredients (APIs) and agrochemicals. Analogs like 5-(Bromomethyl)-2-(difluoromethyl)-3-methylpyridine and 5-(Bromomethyl)-2-(trifluoromethyl)pyridine demonstrate the utility of such intermediates in creating molecules with potential biological activity . As a reactive intermediate, proper handling and storage are required. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1227574-07-3

Molecular Formula

C6H4BrF2N

Molecular Weight

208.00 g/mol

IUPAC Name

5-(bromomethyl)-2,3-difluoropyridine

InChI

InChI=1S/C6H4BrF2N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2

InChI Key

HYJHPAORWXDJKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)F)CBr

Purity

95

Origin of Product

United States

Contextualization Within Fluoropyridine Chemistry and Its Synthetic Utility

The introduction of fluorine into pyridine (B92270) rings has a profound impact on their chemical and physical properties. researchgate.netmdpi.com The high electronegativity of fluorine can significantly alter the electron distribution within the aromatic system, influencing the reactivity, basicity, and metabolic stability of the molecule. acs.org Fluoropyridines often exhibit enhanced thermal and oxidative stability, and the presence of fluorine can lead to favorable changes in lipophilicity and membrane permeability, which are critical parameters in drug design. mdpi.com

The reactivity of fluoropyridines in nucleophilic aromatic substitution (SNAr) reactions is a particularly noteworthy feature. nih.govacs.org The fluorine atom, especially when positioned at the 2- or 4-position of the pyridine ring, acts as an excellent leaving group, facilitating the introduction of a wide range of nucleophiles under relatively mild conditions. nih.govacs.org This heightened reactivity, when compared to their chloro- or bromo-analogues, makes fluoropyridines highly sought-after intermediates in the synthesis of substituted pyridines. nih.govacs.org The synthesis of fluoropyridines themselves can be achieved through various methods, including halogen exchange (halex) reactions, where a chloro- or bromo-substituted pyridine is treated with a fluoride (B91410) source, or through de novo ring construction strategies. google.comgoogleapis.comgoogle.com

Significance of the Bromomethyl Moiety for Chemical Derivatization

The bromomethyl group (-CH2Br) is a versatile functional handle in organic synthesis, primarily due to the lability of the carbon-bromine bond. nih.gov Bromine is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a diverse array of functional groups through substitution reactions.

The process of chemical derivatization, where a compound is chemically modified to enhance its properties for a specific application, heavily relies on reactive groups like the bromomethyl moiety. jfda-online.comnumberanalytics.com For instance, the bromomethyl group can be readily converted into alcohols, ethers, esters, amines, nitriles, and other functionalities by reaction with appropriate nucleophiles. This versatility is crucial for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery or for fine-tuning the properties of materials. Furthermore, the introduction of specific groups through derivatization can be used to improve analytical detection, for example, by attaching a chromophore or fluorophore. nih.govlibretexts.org

Overview of Research Trajectories Involving the Chemical Compound

Precursor Synthesis and Derivatization Routes

The successful synthesis of this compound is highly dependent on the efficient preparation of its immediate precursor, 2,3-difluoro-5-methylpyridine (B171632). uni.lu Various synthetic routes have been explored, primarily starting from readily available pyridine derivatives.

Strategies from 2,3-difluoropyridine (B50371) Precursors

A primary route to 2,3-difluoro-5-methylpyridine involves the modification of other substituted 2,3-difluoropyridines. Halogen exchange reactions are a common strategy, where a chloro or bromo substituent at the 5-position is replaced by a methyl group. Alternatively, the synthesis can begin with more basic pyridine structures, such as 3-picoline (3-methylpyridine), and introduce the fluoro groups through a series of halogenation and fluorination steps. nih.gov

A significant pathway involves the fluorination of polychlorinated pyridines. For example, the synthesis of 5-chloro-2,3-difluoropyridine (B143520) is achieved by reacting 2,3,5-trichloropyridine (B95902) with potassium fluoride (B91410) in a polar aprotic solvent system. google.com This method highlights the feasibility of selective halogen exchange to introduce fluorine atoms at the 2- and 3-positions. A similar approach can be envisioned for the synthesis of the 5-methyl analogue, starting from 2,3-dichloro-5-methylpyridine. The reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethyl sulfone has also been reported to yield fluorinated pyridines. googleapis.com

Starting MaterialReagentsConditionsProductReference
2,3,5-TrichloropyridinePotassium Fluoride, Sulfolane, N,N'-dimethylpropyleneurea180-240 °C5-Chloro-2,3-difluoropyridine google.com
2,3-dichloro-5-(trichloromethyl)pyridineAnhydrous Hydrogen Fluoride, Mercuric Oxide-20 °C to 35 °C2,3-dichloro-5-trifluoromethylpyridine alfa-chemical.com
2-chloro-5-trifluoromethylpyridineFerric Chloride, Chlorine Gas150-170 °C2,3-dichloro-5-trifluoromethylpyridine alfa-chemical.com

Alternative Synthetic Pathways to the Bromomethyl Group

Beyond the direct bromination of 2,3-difluoro-5-methylpyridine, alternative synthetic routes can be employed to introduce the bromomethyl functionality. These methods often involve the transformation of other functional groups at the 5-position of the 2,3-difluoropyridine ring.

One such strategy involves the conversion of a hydroxyl group. Starting from 2,3-difluoro-5-(hydroxymethyl)pyridine, the hydroxyl group can be readily substituted with bromine using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The required hydroxymethyl precursor can be synthesized through the reduction of 2,3-difluoro-5-formylpyridine or 2,3-difluoro-5-pyridinecarboxylic acid.

Another approach could involve a Sandmeyer-type reaction starting from 2,3-difluoro-5-aminomethylpyridine, although this is generally a less common route for introducing a bromomethyl group.

Bromination Reactions and Selectivity Control

Radical Bromination Methodologies

The most common and effective method for the benzylic bromination of the methyl group on the pyridine ring is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent. daneshyari.com This reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is initiated by either a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by exposure to UV light. daneshyari.comgoogle.com The use of NBS is particularly advantageous due to its high selectivity for benzylic positions and the ease of removal of the succinimide (B58015) byproduct through simple filtration. daneshyari.com

Alternative brominating agents for radical bromination include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can also effectively brominate pyridine derivatives under radical-generating conditions. google.com

Brominating AgentInitiator/ConditionSolventKey FeaturesReference
N-Bromosuccinimide (NBS)AIBN or BPO, refluxCarbon Tetrachloride (CCl₄)High selectivity, easy byproduct removal. daneshyari.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Radical initiator or UV lightInert solventEffective alternative to NBS. google.com
Bromine (Br₂)UV lightNon-polar solventCan be used but may be less selective. google.com

Optimization of Reaction Conditions and Process Efficiency

To maximize the yield and purity of the final product, careful optimization of the reaction parameters is essential. This involves controlling factors that influence the reaction rate, selectivity, and the formation of byproducts such as the dibrominated species or products of ring bromination.

Key parameters for optimization include:

Temperature: Radical brominations are generally favored at elevated temperatures, which promote the formation of radical species. daneshyari.com Conversely, lower temperatures and the use of polar solvents can sometimes lead to undesired nuclear bromination. daneshyari.com

Solvent Choice: The use of non-polar solvents like carbon tetrachloride or benzene (B151609) is preferred for radical bromination reactions as they disfavor ionic reaction pathways. daneshyari.com

Stoichiometry of the Brominating Agent: The molar ratio of the brominating agent to the substrate is a critical parameter. While a slight excess of the brominating agent can help drive the reaction to completion, a significant excess can lead to over-bromination and the formation of 5-(dibromomethyl)-2,3-difluoropyridine. It is often preferable to use slightly less than one equivalent of the brominating agent to minimize the formation of such byproducts. google.com

Reaction Time: The duration of the reaction must be sufficient to allow for the complete conversion of the starting material. However, prolonged reaction times can sometimes lead to product degradation or the formation of other impurities. Typical reaction times can vary from a few hours to over twelve hours, depending on the specific conditions. google.com

By carefully controlling these parameters, the synthesis of this compound can be carried out efficiently and with high selectivity, providing a reliable source of this valuable chemical intermediate.

Catalytic Approaches in Synthetic Protocols

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the synthetic route to this compound. In the initial fluorination step to produce the difluoropyridine core, phase-transfer catalysts are often employed to facilitate the reaction between the solid potassium fluoride and the organic substrate. google.com

Phase-Transfer Catalysis in Fluorination:

Crown ethers, such as 18-crown-6, and quaternary phosphonium (B103445) salts are effective phase-transfer catalysts for this type of nucleophilic aromatic substitution. google.comgoogleapis.com The catalyst forms a complex with the potassium cation, increasing the nucleophilicity of the fluoride anion and its solubility in the aprotic solvent, thereby accelerating the rate of reaction and often allowing for milder reaction conditions.

Catalyst TypeExampleRole in Synthesis
Crown Ether18-crown-6Enhances solubility and reactivity of KF
Quaternary Phosphonium SaltTetrabutylphosphonium bromideFacilitates fluoride transfer to the organic phase

Catalysis in Bromomethylation:

While the free-radical bromination with NBS is often initiated by light or a stoichiometric radical initiator, catalytic methods are also being explored. The use of a catalytic amount of a radical initiator can be considered a catalytic approach. Furthermore, recent advancements in photoredox catalysis could offer milder and more controlled methods for such benzylic brominations, although specific applications to this substrate are not yet widely reported.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. In the context of this compound synthesis, several aspects can be optimized. researchgate.net

Atom Economy: The choice of reagents and reaction types significantly impacts atom economy. The free-radical bromination with NBS is relatively atom-economical, as the main byproduct, succinimide, can potentially be recovered and recycled. daneshyari.com

Safer Solvents and Reagents: Traditional solvents for bromination reactions, such as carbon tetrachloride (CCl₄), are toxic and environmentally harmful. lookchem.com The adoption of greener solvents like ethyl acetate (B1210297) or acetonitrile (B52724) is a significant improvement. Similarly, exploring alternatives to hazardous radical initiators is an area of active research.

Energy Efficiency: The use of catalytic methods, as discussed previously, can lead to lower reaction temperatures and shorter reaction times, thus reducing energy consumption. Microwave-assisted synthesis is another green chemistry tool that can accelerate reactions and improve yields, potentially being applicable to the fluorination or bromination steps. researchgate.net

Green Chemistry PrincipleApplication in Synthesis of this compound
Atom Economy Use of NBS where the succinimide byproduct can be recycled.
Safer Solvents Replacement of chlorinated solvents with less toxic alternatives like ethyl acetate.
Energy Efficiency Employing catalytic methods to reduce reaction temperatures and times.
Use of Renewable Feedstocks While not currently prevalent, future research could explore bio-based starting materials.
Reduction of Derivatives Designing synthetic routes that avoid unnecessary protection and deprotection steps.

Isolation and Purification Techniques for Synthetic Intermediates

The isolation and purification of the intermediates and the final product are critical for obtaining high-purity this compound. A combination of techniques is typically employed.

Distillation: For volatile intermediates like 2,3-difluoro-5-halopyridines, distillation is a common and effective purification method. google.com Vacuum distillation can be used for compounds that are sensitive to high temperatures.

Chromatography: Column chromatography is a powerful technique for separating the desired product from unreacted starting materials and byproducts, particularly in the bromination step where mono- and di-brominated species might be formed. lookchem.com Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to identify the appropriate fractions from column chromatography.

Recrystallization and Filtration: The final product, being a solid, can often be purified by recrystallization from a suitable solvent system. This process removes impurities that are more or less soluble than the product in the chosen solvent. The purified solid is then isolated by filtration and dried. lookchem.com

Washing: After filtration, the solid product is typically washed with a cold solvent to remove any residual impurities adhering to the crystal surface.

TechniquePurposeIntermediate/Product
Vacuum Distillation Purification of volatile liquid precursors.2,3-difluoro-5-halopyridines
Column Chromatography Separation of products from byproducts.This compound from starting material and over-brominated products
Recrystallization Final purification of the solid product.This compound
Filtration Isolation of the solid product from the solution.This compound

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reactivity for this compound is expected to be nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. The electron-withdrawing nature of the 2,3-difluoropyridine ring is anticipated to activate the methylene (B1212753) carbon towards nucleophilic attack.

Mechanism and Kinetic Studies of SN2 Pathways

Nucleophilic substitution reactions at a primary benzylic-like halide such as this compound are expected to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. chemicalnote.comwikipedia.orgpharmaguideline.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.orglibretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. chemicalnote.comlibretexts.org

The transition state of the SN2 reaction involves a pentacoordinate carbon atom with the nucleophile and the leaving group positioned on opposite sides, leading to an inversion of stereochemistry if the carbon were chiral. chemicalnote.com The rate of the SN2 reaction is sensitive to steric hindrance at the reaction center. chemicalnote.com In the case of this compound, the primary nature of the bromomethyl group presents minimal steric hindrance, favoring the SN2 pathway. The electron-withdrawing difluoropyridine ring is expected to polarize the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Diverse Nucleophiles and Reaction Outcomes

A wide array of nucleophiles can be employed in reactions with substrates analogous to this compound, leading to a variety of functionalized pyridine derivatives. The choice of nucleophile dictates the nature of the newly formed bond. Common nucleophiles include alkoxides, phenoxides, carboxylates, thiolates, amines, and carbanions. The following table illustrates the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleExpected Product
HydroxideSodium hydroxide(2,3-Difluoropyridin-5-yl)methanol
AlkoxideSodium methoxide5-(Methoxymethyl)-2,3-difluoropyridine
PhenoxideSodium phenoxide5-(Phenoxymethyl)-2,3-difluoropyridine
CarboxylateSodium acetate(2,3-Difluoropyridin-5-yl)methyl acetate
ThiolateSodium thiophenoxide5-((Phenylthio)methyl)-2,3-difluoropyridine
AmineAmmonia(2,3-Difluoropyridin-5-yl)methanamine
CyanideSodium cyanide2-(2,3-Difluoropyridin-5-yl)acetonitrile

Cross-Coupling Reactions Involving the Bromomethyl Group

While less common than for aryl halides, cross-coupling reactions involving benzylic halides can be achieved under specific catalytic conditions. These reactions offer a powerful method for the formation of carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. libretexts.orglibretexts.org The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide. beilstein-journals.orgresearchgate.netmdpi.com While aryl bromides are common substrates, the use of benzylic bromides is also possible. A potential Suzuki coupling of this compound with an arylboronic acid would lead to the formation of a diarylmethane derivative. The catalytic cycle generally involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne under Sonogashira conditions could potentially yield an alkynylated pyridine derivative. The mechanism is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. youtube.com

The following table outlines hypothetical conditions for these cross-coupling reactions based on literature for similar substrates.

ReactionCatalystLigandBaseSolventExpected Product with Phenylboronic Acid/Phenylacetylene
SuzukiPd(OAc)₂PPh₃K₂CO₃Toluene/Water2,3-Difluoro-5-(phenylmethyl)pyridine
SonogashiraPd(PPh₃)₄-Et₃NTHF2,3-Difluoro-5-(3-phenylprop-1-yn-1-yl)pyridine

Alternative Metal-Catalyzed Coupling Strategies

Besides palladium, other transition metals like nickel and iron have been explored for cross-coupling reactions. wikipedia.org For instance, nickel-catalyzed cross-coupling reactions of benzylic halides with organometallic reagents such as Grignard reagents or organozinc compounds can be effective for C-C bond formation. These alternative methods can sometimes offer different reactivity profiles or be more cost-effective.

Radical Reactions and Related Transformations

The bromomethyl group of this compound can also participate in radical reactions. These reactions are typically initiated by light or a radical initiator. lumenlearning.comlibretexts.org

The most common radical reaction for a benzylic-like bromide is a radical substitution. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgmasterorganicchemistry.com In the initiation step, a radical initiator (e.g., AIBN) or UV light can generate a bromine radical. During propagation, this bromine radical can abstract a hydrogen atom from a suitable donor, or a carbon-centered radical can be formed at the benzylic position of the pyridine ring. This radical can then react with other species in the reaction mixture. For instance, in the presence of a suitable hydrogen donor, a reduction of the bromomethyl group to a methyl group could occur. Conversely, reactions with radical traps could lead to the formation of new C-C or C-heteroatom bonds.

The stability of the intermediate benzylic-type radical is a key factor in these transformations. The pyridine ring can stabilize the radical through resonance, and the fluorine substituents will also influence its stability and reactivity.

Generation of Radicals from the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group is relatively weak and susceptible to homolytic cleavage, leading to the formation of a benzylic-type radical. This process can be initiated by various methods, including the use of radical initiators such as azobisisobutyronitrile (AIBN) or by photolysis. The general scheme for radical generation is as follows:

Scheme 1: Generation of the 2,3-difluoropyridin-5-ylmethyl radical.

The stability of the resulting radical is influenced by the delocalization of the unpaired electron into the pyridine ring, although the electron-withdrawing nature of the fluorine atoms and the ring nitrogen may have a counteracting effect.

Intramolecular and Intermolecular Radical Cyclizations

Once generated, the 2,3-difluoropyridin-5-ylmethyl radical can participate in both intramolecular and intermolecular cyclization reactions, provided a suitable radical acceptor is present.

Intramolecular Radical Cyclization: If the molecule contains an appropriately positioned unsaturated bond (e.g., an alkene or alkyne), an intramolecular cyclization can occur. The regioselectivity of such a cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules. For instance, a 5-exo-trig cyclization is generally favored over a 6-endo-trig cyclization.

Intermolecular Radical Cyclization: In the presence of an external radical acceptor, such as an electron-deficient alkene, an intermolecular addition can take place. This would lead to the formation of a new carbon-carbon bond and a new radical species, which can then undergo further reactions.

Currently, there is a lack of specific published research detailing these radical cyclization reactions for this compound.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.orgquora.com

Influence of Fluorine Substituents on Ring Reactivity

The two fluorine atoms at the 2- and 3-positions further deactivate the pyridine ring towards electrophilic substitution. Fluorine is a highly electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the ring, making it less nucleophilic. researchgate.net While fluorine also has a +M (mesomeric) effect due to its lone pairs, the inductive effect is generally considered to be dominant in halogen-substituted aromatic systems.

Regioselectivity of Electrophilic Attack

The position of electrophilic attack on the 2,3-difluoropyridine ring is directed by the combined effects of the nitrogen atom and the fluorine substituents. In pyridine itself, electrophilic substitution typically occurs at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. quimicaorganica.orgquora.com

For 2,3-difluoropyridine, the potential sites for electrophilic attack are the 4-, 5-, and 6-positions. The directing effects of the substituents can be analyzed by considering the stability of the sigma complex (arenium ion) formed upon attack at each position.

Attack at C-4: The positive charge in the intermediate can be delocalized without placing it on the nitrogen atom.

Attack at C-5: Similar to attack at C-4, the positive charge can be delocalized effectively.

Attack at C-6: Attack at this position would lead to a resonance structure where the positive charge is adjacent to the electron-withdrawing fluorine at C-2 and the nitrogen atom, which is likely to be destabilizing.

Therefore, electrophilic attack is most likely to occur at the C-4 or C-5 positions. The presence of the bromomethyl group at the 5-position in this compound would further influence the regioselectivity. The bromomethyl group is generally considered to be weakly deactivating and a meta-director. However, in this substituted pyridine system, the directing effects of the fluorine atoms and the pyridine nitrogen are expected to be the dominant factors.

A computational approach, such as predicting the regioselectivity by calculating the energies of the protonated intermediates, could provide a more quantitative prediction of the most likely site of electrophilic attack. chemrxiv.org

ReactantProduct(s)Reagents and ConditionsReaction Type
This compound2,3-difluoro-5-(iodomethyl)pyridineNaI, acetoneFinkelstein Reaction (Halogen Exchange)
This compound(2,3-difluoropyridin-5-yl)methanamineNH3Nucleophilic Substitution
This compound2-((2,3-difluoropyridin-5-yl)methyl)isoindoline-1,3-dionePotassium pthalimide, DMFGabriel Synthesis

Table 1: Potential Reactions Involving the Bromomethyl Group

Position of AttackPredicted Stability of IntermediateDirecting Groups
C-4More StableF at C-3 (ortho), N (meta)
C-6Less StableF at C-2 (ortho), N (ortho)

Table 2: Predicted Regioselectivity of Electrophilic Attack on the 2,3-Difluoropyridine Ring

The Chemical Compound As a Versatile Building Block in Complex Molecule Synthesis

Construction of Advanced Fluorinated Pyridine (B92270) Scaffolds

The presence of both a reactive benzylic bromide and a difluorinated pyridine ring makes 5-(bromomethyl)-2,3-difluoropyridine an ideal starting material for the synthesis of more complex fluorinated pyridine scaffolds. The bromomethyl group serves as a handle for nucleophilic substitution reactions, while the fluorine atoms on the pyridine ring can influence the molecule's electronic properties and offer potential sites for further functionalization.

Synthesis of Substituted Pyridine Derivatives

The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions at the bromomethyl position. This allows for the facile introduction of a wide variety of functional groups, leading to a diverse array of substituted pyridine derivatives. For instance, phenols, thiophenols, and various heterocyclic amines can readily displace the bromide to form the corresponding ether, thioether, and amine derivatives.

The reaction of this compound with a substituted phenol (B47542) in the presence of a base like potassium carbonate is a common strategy to form aryloxymethyl-substituted difluoropyridines. These moieties are found in a number of biologically active compounds.

ReactantReagentProduct
This compoundSubstituted Phenol, K2CO35-((aryloxy)methyl)-2,3-difluoropyridine
This compoundSubstituted Thiophenol, NaH5-((arylthio)methyl)-2,3-difluoropyridine
This compoundHeterocyclic Amine, Et3NN-((2,3-difluoro-5-pyridinyl)methyl)heterocycle

Formation of Polycyclic and Heterocyclic Systems

While direct examples involving this compound are not extensively documented in publicly available research, the reactivity of the bromomethyl group is well-suited for the construction of polycyclic and heterocyclic systems. Intramolecular cyclization reactions, where a nucleophile is tethered to the pyridine ring, can lead to the formation of fused ring systems. For example, a precursor containing a hydroxyl or amino group at an appropriate position on a side chain attached to the pyridine ring could potentially cyclize onto the bromomethyl group, forming a new heterocyclic ring.

Furthermore, the difluoropyridine core can participate in cycloaddition reactions or be further functionalized to enable ring-closing metathesis or other advanced cyclization strategies, paving the way for novel and complex molecular architectures.

Applications in Active Pharmaceutical Ingredient (API) Synthesis

The 2,3-difluoropyridine (B50371) moiety is a valuable pharmacophore, and its incorporation into drug candidates can significantly impact their biological activity, metabolic stability, and pharmacokinetic properties. The title compound serves as a key building block for introducing this important structural unit.

Strategies for Incorporating the Fluoropyridine Moiety into Drug Candidates

The primary strategy for incorporating the (2,3-difluoro-5-pyridinyl)methyl moiety into drug candidates is through the nucleophilic substitution reaction at the bromomethyl position. This allows for the connection of the fluoropyridine unit to a larger, more complex molecular scaffold, often a core structure of a known pharmacologically active class of compounds. The ether linkage formed from reactions with phenols is a common motif in many pharmaceutical agents.

Role in Precursor Synthesis for Pharmaceutical Intermediates

This compound is a crucial precursor for a variety of pharmaceutical intermediates. The synthesis of its parent compound, 5-bromo-2,3-difluoropyridine, is a key step. google.com This is often achieved through a halogen exchange reaction from a corresponding chloro- or bromo-substituted pyridine precursor. google.comgoogle.com Once formed, the bromomethyl group can be introduced through radical bromination of a methyl group at the 5-position. These intermediates are then used in multi-step syntheses of complex APIs. Although specific examples for this compound are limited in the literature, the analogous compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a known intermediate in the synthesis of important pharmaceutical and agrochemical compounds. nih.govalfa-chemical.com

Contributions to Agrochemical Development

Fluorinated pyridines are a cornerstone of modern agrochemical research, with many successful herbicides, fungicides, and insecticides containing this structural feature. nih.gov The unique electronic properties imparted by the fluorine atoms can enhance the efficacy and selectivity of these agents.

The 2,3-difluoro-5-substituted pyridine core is present in a number of patented herbicidal compounds, highlighting the importance of this scaffold in the agrochemical industry. asianpubs.org The development of efficient synthetic routes to building blocks like this compound is therefore critical for the discovery of new and improved crop protection agents.

Derivatization for Novel Agrochemical Lead Compounds

The derivatization of this compound is a promising avenue for the discovery of new agrochemical lead compounds, including insecticides, fungicides, and herbicides. The reactive bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and molecular fragments. This versatility enables the systematic modification of the molecule's structure to optimize its biological activity against specific agricultural pests and diseases.

The general importance of fluorinated pyridines in agrochemicals is well-established. For instance, various trifluoromethylpyridine derivatives are key components in commercial pesticides. semanticscholar.orgnih.govresearchgate.net The introduction of fluorine atoms can enhance the efficacy and selectivity of these compounds. While direct research on the derivatization of this compound for agrochemicals is not extensively documented in publicly available literature, the known reactivity of the bromomethyl group suggests several potential synthetic pathways.

For example, reaction with various nucleophiles such as alcohols, thiols, and amines can lead to the formation of ether, thioether, and amine linkages, respectively. These reactions would yield a library of new compounds with diverse physicochemical properties, which could then be screened for agrochemical activity. The difluoropyridine core is expected to impart favorable characteristics to the resulting molecules, such as increased metabolic stability and enhanced binding affinity to target enzymes or receptors.

Table 1: Potential Derivatization Reactions of this compound for Agrochemical Scaffolds

Nucleophile (Nu-H)Resulting LinkagePotential Agrochemical Class
Alcohol (R-OH)Ether (Py-CH₂-O-R)Fungicides, Herbicides
Thiol (R-SH)Thioether (Py-CH₂-S-R)Insecticides, Fungicides
Amine (R₂NH)Amine (Py-CH₂-NR₂)Insecticides, Plant Growth Regulators
Carboxylate (R-COO⁻)Ester (Py-CH₂-O-CO-R)Pro-pesticides
Azide (N₃⁻)Azide (Py-CH₂-N₃)Precursor for triazoles (Fungicides)

Note: "Py" represents the 2,3-difluoropyridin-5-yl moiety.

Synthetic Utility in Biologically Active Agrochemical Structures

The utility of this compound extends to its role as a key intermediate in the multi-step synthesis of more complex, biologically active agrochemical structures. The bromomethyl group can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, or phosphonates, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

While specific examples for this compound are scarce in the available literature, the synthetic strategies employed for analogous compounds can provide a roadmap for its application. For instance, the synthesis of pyrethroid insecticides often involves the esterification of a cyclopropanecarboxylic acid with an alcohol moiety. nih.gov The bromomethyl group of this compound could be hydrolyzed to the corresponding alcohol, (2,3-difluoro-5-pyridinyl)methanol, which could then be esterified with various acid chlorides or carboxylic acids to produce novel pyrethroid-like insecticides. The presence of the difluoropyridine ring could potentially enhance the photostability and insecticidal spectrum of these new compounds.

Furthermore, the development of novel insecticides like benzpyrimoxan, which features a substituted pyrimidine (B1678525) ring, highlights the importance of heterocyclic building blocks in modern agrochemical research. nih.gov The this compound scaffold could be used to construct novel classes of insecticides by coupling it with other heterocyclic systems.

Material Science Applications

The unique electronic and structural features of this compound also make it an attractive candidate for applications in material science. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen can significantly influence the photophysical and electronic properties of materials incorporating this moiety.

Incorporation into Functional Materials Precursors

The reactive bromomethyl group of this compound allows for its incorporation into a variety of precursors for functional materials. For example, it can be used to functionalize existing polymers or to synthesize novel monomers for subsequent polymerization.

In the context of organic light-emitting diodes (OLEDs), fluorinated aromatic compounds are often employed to tune the energy levels of the materials and improve device efficiency and stability. mdpi.com While direct use of this compound in published OLED research is not found, its structure suggests potential as a building block for host or electron-transporting materials. The bromomethyl group could be used to attach the difluoropyridine core to a charge-transporting scaffold or to create a crosslinkable material for solution-processed devices.

Table 2: Potential Applications of this compound in Functional Material Precursors

Application AreaPotential Role of this compound
Organic ElectronicsBuilding block for electron-transporting materials, host materials in OLEDs.
Polymer ChemistryMonomer for specialty polymers with tailored refractive index or dielectric properties.
Surface ModificationReagent for modifying the surface properties of materials, imparting hydrophobicity or oleophobicity.

Role in Polymer and Advanced Material Synthesis

The bifunctionality of this compound, with its reactive bromomethyl group and the potential for reactions at the pyridine ring, opens up possibilities for its use in the synthesis of advanced polymers and materials.

The bromomethyl group can act as an initiator for certain types of polymerization or as a site for post-polymerization modification. For example, it could be used to initiate the polymerization of vinyl monomers or to graft side chains onto existing polymer backbones. The resulting polymers would possess the unique properties imparted by the difluoropyridine moiety, such as high thermal stability, low surface energy, and specific optical properties.

While the direct polymerization of this compound is not documented, the principles of polymer synthesis using similar functionalized monomers are well-established. For instance, the synthesis of redox-active polymer films has been achieved using crosslinking agents containing bromomethyl groups. nih.gov In a similar vein, this compound could be employed as a crosslinker to create robust, functional polymer networks. The difluoropyridine units within the polymer matrix could introduce desirable properties for applications in areas such as gas separation membranes or low-dielectric-constant materials for microelectronics.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework and probing the electronic environment of fluorine atoms within a molecule. A comprehensive NMR analysis, including 1H, 13C, and 19F spectra, along with two-dimensional techniques, is essential for the unambiguous structural assignment of 5-(bromomethyl)-2,3-difluoropyridine.

Detailed 1H, 13C, and 19F NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region and one signal in the aliphatic region. The protons on the pyridine (B92270) ring, H-4 and H-6, will appear as multiplets due to coupling with each other and with the fluorine atoms. The chemical shift of these protons is influenced by the electron-withdrawing nature of the fluorine and bromine atoms. The bromomethyl protons (-CH₂Br) will present as a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the five carbon atoms of the pyridine ring and the one carbon of the bromomethyl group. The carbons directly bonded to fluorine (C-2 and C-3) will show large coupling constants (¹JCF), a characteristic feature of carbon-fluorine bonds. The chemical shifts of the ring carbons will be influenced by the electronegativity of the fluorine and bromine substituents.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the fluorine atoms at the C-2 and C-3 positions. These signals will likely appear as doublets of doublets due to coupling with each other (³JFF) and with the adjacent ring protons (³JHF and ⁴JHF). The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. spectrabase.comnih.govspectrabase.com

Predicted NMR Data for this compound:

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H
H-47.5 - 8.0m
H-68.0 - 8.5m
-CH₂Br4.5 - 5.0s
¹³C
C-2145 - 155d¹JCF ≈ 240-260
C-3135 - 145d¹JCF ≈ 230-250
C-4120 - 130s
C-5130 - 140s
C-6140 - 150s
-CH₂Br30 - 35s
¹⁹F
F-2-130 to -140dd³JFF ≈ 15-25, ³JHF(H4) ≈ 5-10
F-3-150 to -160dd³JFF ≈ 15-25, ⁴JHF(H6) ≈ 2-5

Note: These are predicted values based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show correlations between coupled protons. In this case, a cross-peak between the signals of H-4 and H-6 would confirm their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would be used to assign the ¹³C signals for C-4, C-6, and the -CH₂Br group by correlating them to their respective proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary carbons (C-2, C-3, and C-5). For instance, correlations would be expected between the bromomethyl protons and C-5, and between the ring protons (H-4 and H-6) and the other ring carbons, providing a complete and unambiguous assignment of the carbon skeleton.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₆H₄BrF₂N. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Predicted HRMS Data:

Ion Calculated m/z
[M(⁷⁹Br)]⁺206.9495
[M(⁸¹Br)]⁺208.9474

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to produce a series of fragment ions. The analysis of these fragments provides valuable information about the structure of the original molecule. For this compound, key fragmentation pathways would likely involve the loss of the bromine atom, the bromomethyl group, and potentially the fluorine atoms. The fragmentation pattern would help to confirm the connectivity of the different substituents to the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F, C-Br, C=C, and C=N bonds. The strong C-F stretching vibrations are typically observed in the region of 1000-1400 cm⁻¹. The C-Br stretching vibration would appear at lower frequencies, generally in the range of 500-600 cm⁻¹. The aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. For this compound, the symmetric stretching vibrations of the pyridine ring would be particularly prominent. nih.gov

Predicted Vibrational Frequencies (cm⁻¹):

Vibrational Mode Predicted IR Frequency Predicted Raman Frequency
C-H stretch (aromatic)3000-31003000-3100
C-H stretch (aliphatic)2850-30002850-3000
C=C, C=N stretch1400-16001400-1600
C-F stretch1000-14001000-1400
C-Br stretch500-600500-600

Vibrational Analysis of Key Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups present in a molecule. Each functional group exhibits characteristic vibrational frequencies, which serve as a molecular fingerprint. For this compound, the key functional groups include the difluoropyridine ring, the C-Br bond, and the bromomethyl group (-CH2Br).

The analysis of the vibrational spectra allows for the confirmation of these groups and provides insights into the electronic environment of the molecule. The vibrational modes can be categorized as stretching (ν), in-plane bending (δ), and out-of-plane bending (γ).

Expected Vibrational Frequencies for Key Functional Groups:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (aromatic)Stretching (ν)3100 - 3000
C=N (pyridine ring)Stretching (ν)1600 - 1550
C=C (pyridine ring)Stretching (ν)1500 - 1400
C-F (aromatic)Stretching (ν)1300 - 1200
C-H (in -CH2Br)Asymmetric Stretching (νas)~2960
C-H (in -CH2Br)Symmetric Stretching (νs)~2870
CH2 (in -CH2Br)Scissoring (δ)~1450
C-BrStretching (ν)650 - 550

This table presents typical wavenumber ranges for the indicated functional groups and vibrational modes. Actual experimental values may vary based on the specific molecular environment.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

Confirmation of Stereochemistry and Bond Distances

A key outcome of X-ray crystallography is the unambiguous confirmation of the molecule's stereochemistry. In the case of this compound, this would involve determining the orientation of the bromomethyl group relative to the plane of the difluoropyridine ring.

Furthermore, the analysis yields highly accurate measurements of bond distances and angles. This data is crucial for understanding the electronic effects of the substituents on the pyridine ring. For instance, the C-F bond lengths can provide insight into the electron-withdrawing nature of the fluorine atoms, while the C-Br bond length is indicative of its strength and reactivity.

Illustrative Bond Distances and Angles from a Hypothetical X-ray Crystal Structure:

BondBond Distance (Å)AngleAngle (°)
C2-F~1.35F-C2-C3~118
C3-F~1.34F-C3-C4~119
C5-C(H2)~1.51C4-C5-C(H2)~121
C(H2)-Br~1.94C5-C(H2)-Br~110
C2-N1~1.33C2-N1-C6~117
C5-C6~1.39N1-C6-C5~123

This table presents hypothetical bond distances and angles for illustrative purposes, based on known values for similar chemical structures. These are not experimentally determined values for this compound.

Theoretical and Computational Investigations on the Chemical Compound

Electronic Structure Analysis and Molecular Orbitals

A thorough analysis of the electronic structure of 5-(bromomethyl)-2,3-difluoropyridine would provide fundamental insights into its chemical behavior. This typically involves sophisticated computational methods to understand the distribution of electrons within the molecule.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would yield crucial information about its ground state properties, such as optimized geometry, total energy, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is foundational for understanding its stability and reactivity. However, specific DFT studies on this compound are not found in the surveyed literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. An MEP map of this compound would illustrate the electron-rich and electron-deficient regions, offering insights into its intermolecular interactions. Despite the utility of this method, specific MEP maps for the title compound have not been published.

Reactivity Predictions and Mechanistic Insights via Computational Modeling

Computational modeling can provide significant insights into the reactivity of a compound and the mechanisms of its reactions, guiding synthetic chemists in the design of new chemical transformations.

Transition State Calculations for Reaction Pathways

To understand the kinetics and thermodynamics of reactions involving this compound, transition state calculations are essential. These calculations help to identify the energy barriers of potential reaction pathways, thereby predicting the most likely reaction mechanisms. No such computational studies detailing the transition states for reactions of this compound are currently available.

Prediction of Reaction Sites and Regioselectivity

Computational models can predict the most likely sites for a chemical reaction to occur on a molecule, a property known as regioselectivity. For a substituted pyridine (B92270) like this compound, predicting whether a reaction will occur at the pyridine ring, the bromomethyl group, or be influenced by the fluorine atoms is of significant synthetic interest. Unfortunately, specific computational predictions on the regioselectivity of this compound have not been documented in the literature.

Spectroscopic Parameter Prediction and Validation

Computational chemistry can accurately predict various spectroscopic parameters, which can then be used to validate and interpret experimental data. For this compound, this would involve predicting its NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. Such predictive studies are valuable for characterizing the molecule and confirming its structure. While general methods for spectroscopic prediction using DFT are well-established, their specific application to this compound is not reported.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). These predictions can aid in the assignment of experimental spectra, help distinguish between isomers, and provide a deeper understanding of the molecule's electronic structure.

The process of predicting NMR parameters for this compound would typically involve a multi-step computational protocol. First, the three-dimensional geometry of the molecule would be optimized using a selected level of theory and basis set. This step is crucial as the calculated NMR parameters are highly sensitive to the molecular structure. Following geometry optimization, the NMR shielding tensors are calculated. The isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, theoretical calculations would predict the chemical shifts for the non-equivalent protons (¹H) and carbons (¹³C) in the molecule. The difluorinated pyridine ring and the bromomethyl group create a distinct electronic environment for each nucleus, which would be reflected in the calculated chemical shifts. Furthermore, predictions for the fluorine (¹⁹F) chemical shifts would be particularly valuable, as ¹⁹F NMR is highly sensitive to the local electronic environment.

Similarly, spin-spin coupling constants between magnetically active nuclei (e.g., ¹J(C,H), ²J(H,H), ³J(H,H), etc.) can be calculated. These coupling constants provide valuable information about the connectivity and dihedral angles within the molecule. For instance, the three-bond coupling constants (³J) in the pyridine ring are related to the dihedral angles between the coupled nuclei and can help to confirm the planarity of the ring.

A hypothetical data table for the predicted NMR chemical shifts of this compound, if such a study were conducted, would resemble the following:

Table 1: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-Value
C3-Value
C4ValueValue
C5-Value
C6ValueValue
CH₂ValueValue

Note: Specific values are dependent on the level of theory and solvent model used in the calculation.

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. This analysis calculates the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. The frequencies of these vibrations can be compared with experimental IR and Raman spectra to aid in spectral assignment and to confirm the identity of a synthesized compound.

The calculation of vibrational frequencies is typically performed after a geometry optimization. The second derivatives of the energy with respect to the atomic coordinates are calculated to generate a Hessian matrix. Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes. It is common practice to scale the calculated frequencies by an empirical scaling factor to better match experimental values, as the harmonic approximation used in most calculations tends to overestimate vibrational frequencies.

For this compound, a theoretical vibrational analysis would predict the characteristic frequencies for the various functional groups present in the molecule. These would include:

C-H stretching vibrations of the pyridine ring and the methylene (B1212753) group.

C-F stretching vibrations of the difluorinated pyridine ring.

C-Br stretching vibration of the bromomethyl group.

Pyridine ring stretching and bending vibrations.

CH₂ bending (scissoring) and wagging vibrations.

A hypothetical data table summarizing the key predicted vibrational frequencies for this compound would be structured as follows:

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretch (aromatic)Value
C-H stretch (aliphatic)Value
C=N stretchValue
C=C stretchValue
C-F stretchValue
C-Br stretchValue
CH₂ bendValue

Note: Values are typically scaled and are dependent on the computational method and basis set.

Future Research Directions and Emerging Paradigms in the Chemistry of the Chemical Compound

Exploration of Novel Synthetic Methodologies

Current synthetic routes to 5-(bromomethyl)-2,3-difluoropyridine and its precursors are effective but often rely on harsh conditions or stoichiometric reagents. The future of its synthesis lies in developing more efficient, safer, and environmentally benign processes.

The development of sustainable synthetic methods is a paramount goal in modern chemistry. For fluorinated pyridines, this involves moving away from traditional halogen exchange (Halex) reactions that may require high temperatures and polar aprotic solvents toward catalytic processes. Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful method for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Adopting such catalytic strategies could provide alternative, more atom-economical routes to the difluoropyridine core.

In the context of the bromomethyl group installation, research is moving beyond the use of N-bromosuccinimide (NBS). A patented method for a related compound, 5-bromomethyl-2,3-pyridine dimethyl dicarboxylate, utilizes hydrobromic acid with sodium bromate (B103136) and azobisisobutyronitrile as a radical initiator. google.com This approach significantly reduces byproduct formation, pointing toward a more sustainable and higher-yielding pathway that could be adapted for this compound. google.com

Synthetic Approach Traditional Method Emerging Sustainable/Catalytic Alternative Potential Advantage
Pyridine (B92270) Core Synthesis Halogen Exchange (Halex) reactions at high temperatures. google.comRh(III)-catalyzed C-H functionalization. nih.govHigher atom economy, milder conditions.
Bromination Free-radical bromination with NBS.Radical reaction with HBr/NaBrO₃ and an initiator. google.comReduced byproducts, improved yield.

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. durham.ac.ukbioduro.com The synthesis of fluorinated compounds, which often involves hazardous reagents and exothermic reactions, is particularly well-suited for this technology. durham.ac.ukacs.org

The use of continuous-flow microreactors has been demonstrated for various fluorination reactions, employing reagents like diethylaminosulfur trifluoride (DAST) and Selectfluor®. durham.ac.ukresearchgate.net These systems allow for the safe handling of toxic and reactive intermediates while enabling precise control over reaction parameters, leading to cleaner products and higher yields. durham.ac.uk Given the energetic nature of both fluorination and bromination reactions, applying flow chemistry to the synthesis of this compound could mitigate risks and improve process consistency. rsc.org This paradigm shift is crucial for the large-scale, industrial production of this important building block. bioduro.com

Expansion of Reactivity Landscape and Unexplored Transformations

While the bromomethyl group provides a reliable handle for nucleophilic substitution, its full reactive potential remains undertapped. Future research will likely focus on leveraging this functional group in more complex and novel chemical transformations.

The bromomethyl moiety is an ideal precursor for radical-based transformations. Beyond its role in radical bromination for synthesis, it can participate in subsequent reactions. Photochemical methods, in particular, are gaining prominence as a means to generate radicals under mild conditions.

Visible light-mediated photoredox catalysis has enabled a host of new reactions. For instance, a recent study demonstrated the intramolecular oxy-difluoromethylation of alkenoic acids using a photocatalyst and a CHF₂ radical precursor in a 3D-printed photoflow reactor. nih.gov This highlights a powerful strategy for creating complex fluorinated heterocycles. nih.gov A similar approach could be envisioned where the this compound acts as a radical precursor, initiated photochemically or otherwise, to engage in additions to alkenes or alkynes, thereby constructing more complex molecular architectures.

The introduction of chirality is critical in drug discovery. To date, the use of this compound in asymmetric synthesis is not widely reported. Future work will undoubtedly focus on developing enantioselective transformations. This could be achieved through several conceptual pathways:

Kinetic Resolution: A racemic mixture of a chiral derivative of the pyridine could be resolved using a chiral catalyst in a flow system, a technique that has been applied to other systems. durham.ac.uk

Asymmetric Substitution: The nucleophilic substitution of the bromide with a prochiral nucleophile could be rendered enantioselective through the use of a chiral phase-transfer catalyst or a chiral metal-ligand complex.

Derivatization and Asymmetric Reaction: The bromomethyl group could be converted to other functionalities (e.g., an alkene via a Wittig reaction) that can then participate in well-established asymmetric reactions like dihydroxylation or epoxidation.

While specific examples are lacking, the principles of asymmetric catalysis are well-established and represent a clear and valuable future direction for expanding the utility of this building block.

Development of Next-Generation Building Blocks and Intermediates

This compound is itself a valuable building block. uni.lu However, there is a growing demand for more complex, functionalized intermediates that can accelerate the drug discovery process. Future research will focus on converting the bromomethyl group into other versatile functionalities to create a new library of "next-generation" building blocks.

By transforming the bromomethyl group, a variety of new reagents can be accessed. For example, oxidation could yield the corresponding aldehyde or carboxylic acid, which are precursors for imines, amides, and esters. Conversion to a phosphonium (B103445) salt would furnish a Wittig reagent for olefination reactions. This strategy of pre-functionalizing the building block provides medicinal chemists with more advanced starting points for synthesis. An example of a related, more complex building block is 5-Bromo-2-(difluoromethoxy)pyridine-3-carbaldehyde, which incorporates both a halogen and an aldehyde for orthogonal reactivity. synquestlabs.com

Current Building Block Potential Next-Generation Intermediate Resulting Functionality Application
This compound2,3-Difluoro-5-pyridinecarboxaldehydeAldehydeReductive amination, Wittig reactions
This compound(2,3-Difluoro-5-pyridyl)methanolAlcoholEsterification, etherification
This compound(2,3-Difluoro-5-pyridylmethyl)triphenylphosphonium bromidePhosphonium SaltWittig olefination reactions
This compound2-(2,3-Difluoro-5-pyridyl)acetic acidCarboxylic AcidAmide coupling, esterification

Access to Highly Functionalized Fluoropyridines

The reactivity of the bromomethyl group in this compound serves as a gateway to a diverse array of more complex and functionalized fluoropyridine derivatives. The electron-withdrawing nature of the difluorinated pyridine ring is expected to enhance the susceptibility of the bromomethyl group to nucleophilic substitution reactions. This opens avenues for the introduction of a wide range of functional groups, paving the way for the synthesis of novel compounds with tailored properties.

Future research is anticipated to focus on exploiting this reactivity for the synthesis of ethers, thioethers, amines, and carbon-carbon bond-extended structures. The general synthetic pathways, while not explicitly documented for this specific compound, can be extrapolated from the known reactivity of benzylic halides.

Table 1: Potential Nucleophilic Substitution Reactions for the Functionalization of this compound

Nucleophile (Nu-H)Reagent/ConditionsResulting Functional GroupPotential Product Name
Alcohol (R-OH)Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF)Ether (-CH₂-O-R)5-(Alkoxymethyl)-2,3-difluoropyridine
Thiol (R-SH)Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF)Thioether (-CH₂-S-R)5-(Alkylthiomethyl)-2,3-difluoropyridine
Amine (R₂NH)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF)Amine (-CH₂-NR₂)N-((2,3-Difluoro-5-pyridyl)methyl)amine
Cyanide (NaCN)Solvent (e.g., DMSO, EtOH/H₂O)Nitrile (-CH₂-CN)(2,3-Difluoro-5-pyridyl)acetonitrile
Malonate EsterBase (e.g., NaOEt), Solvent (e.g., EtOH)Diester (-CH₂-CH(CO₂Et)₂)Diethyl (2,3-difluoro-5-pyridyl)methylmalonate

These functionalized derivatives can serve as advanced intermediates for further chemical transformations, including cross-coupling reactions to introduce aryl or heteroaryl substituents, or as final target molecules in drug discovery programs. The difluoropyridine moiety is a known pharmacophore in various bioactive molecules, and the ability to append diverse side chains via the bromomethyl handle provides a powerful tool for structure-activity relationship (SAR) studies.

Integration into Macrocyclic and Supramolecular Architectures

The bifunctional nature of this compound, possessing both a reactive handle and a rigid, polar aromatic core, makes it an attractive candidate for the construction of macrocycles and supramolecular assemblies. The pyridine nitrogen and the fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for directing the self-assembly of complex architectures.

Future research in this area will likely explore the use of this compound as a corner or linker unit in the synthesis of macrocycles. For instance, reaction with di-nucleophiles, such as dithiols or diamines, could lead to the formation of macrocyclic structures containing the difluoropyridine unit. The specific geometry and electronic properties of the difluoropyridine ring can be expected to influence the size, shape, and host-guest properties of the resulting macrocycle.

The principles of crystal engineering can also be applied to design and synthesize novel solid-state materials based on derivatives of this compound. acs.orgmdpi.com The interplay of hydrogen bonds, π-π stacking, and halogen bonding involving the difluoropyridine core could be systematically studied to control the packing of molecules in the crystalline state, leading to materials with desired optical or electronic properties. rsc.org

Table 2: Potential Strategies for Macrocyclization and Supramolecular Assembly

StrategyReactantsPotential ArchitectureKey Interactions
MacrocyclizationThis compound and a di-thiol (HS-R-SH)Thioether-containing macrocycleC-S bond formation
MacrocyclizationThis compound and a di-amine (H₂N-R-NH₂)Amine-containing macrocycleC-N bond formation
Supramolecular AssemblyCarboxylic acid derivative of this compound and a diamineCocrystal/SaltHydrogen bonding (N-H···O, O-H···N)
Supramolecular AssemblyAmine derivative of this compound and a dicarboxylic acidCocrystal/SaltHydrogen bonding (N-H···O, O-H···N)

The integration of the unique electronic properties of the difluoropyridine moiety into such organized systems could lead to the development of novel sensors, catalysts, or materials with interesting photophysical characteristics. While specific examples involving this compound are yet to be reported, the foundational principles of supramolecular chemistry and macrocycle synthesis provide a clear roadmap for future investigations. researchgate.net

Q & A

Q. What are the key considerations when designing a synthesis route for 5-(bromomethyl)-2,3-difluoropyridine?

To synthesize this compound, prioritize regioselective bromination and fluorination. Begin with a pyridine precursor functionalized at positions 2 and 3 with fluorine. Fluorination can be achieved via halogen exchange using KF in the presence of a crown ether or via directed ortho-metalation followed by electrophilic fluorination. Introduce the bromomethyl group at position 5 using N-bromosuccinimide (NBS) under radical initiation or via nucleophilic substitution of a pre-existing methyl group using HBr and a peroxide catalyst. Ensure inert conditions to avoid side reactions with the reactive bromomethyl group .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

High-resolution VUV-MATI spectroscopy (vacuum ultraviolet mass-analyzed threshold ionization) is critical for determining ionization energies and vibrational modes of the cationic state, as demonstrated for 2,3-difluoropyridine derivatives . Pair this with DFT calculations (B3LYP/cc-pVDZ level) to model vibrational frequencies and electronic transitions. For structural confirmation, use NMR spectroscopy (e.g., 19F^{19}\text{F} and 1H^{1}\text{H} NMR) to resolve fluorine and bromine coupling patterns, and X-ray crystallography for solid-state conformation analysis .

Q. How does the bromomethyl group influence the reactivity of this compound in substitution reactions?

The bromomethyl group acts as a strong electrophilic site, enabling nucleophilic substitution (SN_\text{N}2) with amines, thiols, or alkoxides. The electron-withdrawing fluorine substituents at positions 2 and 3 enhance the leaving group ability of bromine by polarizing the C–Br bond. For example, reactions with sodium methoxide yield 5-(methoxymethyl)-2,3-difluoropyridine. Kinetic studies using 13C^{13}\text{C} isotopic labeling can track substitution rates and transition-state geometry .

Q. What safety protocols are recommended for handling this compound?

Given structural analogs like 5-(bromomethyl)-2,3-dimethoxyquinoxaline are mutagenic due to aliphatic halogen substructures, handle this compound in a fume hood with PPE (gloves, goggles). Avoid inhalation and skin contact. Use ToxTree or similar software to predict mutagenicity alerts. Quench residual bromine with sodium thiosulfate and dispose via halogenated waste streams .

Advanced Research Questions

Q. How do fluorine substituents at positions 2 and 3 modulate the electronic structure of this compound?

Fluorine’s electronegativity withdraws electron density from the pyridine ring, stabilizing the π-system and lowering the HOMO energy. In 2,3-difluoropyridine derivatives, the HOMO is a π-orbital, while HOMO-1 corresponds to the nitrogen lone pair (nN_\text{N}). This electronic redistribution increases the ionization energy (e.g., 9.6958 eV for 2,3-difluoropyridine) and polarizes the C–Br bond, enhancing electrophilicity. Time-dependent DFT can quantify these effects and predict UV-Vis absorption bands .

Q. What strategies achieve regioselective functionalization of this compound at vacant positions?

Use directed metalation strategies with LDA (lithium diisopropylamide) to deprotonate specific positions. For example, lithiation at position 4 can be directed by the fluorine atoms’ meta-directing effects, enabling electrophilic quenching with aldehydes or halogens. Alternatively, transition-metal catalysis (e.g., Pd-mediated cross-coupling) can functionalize the bromomethyl group while preserving the fluorinated ring .

Q. How can contradictory data on vibrational modes in spectroscopic studies be resolved?

Contradictions in vibrational assignments (e.g., in VUV-MATI spectra) arise from overlapping peaks or anharmonicity. Resolve these by combining experimental data (high-resolution spectroscopy) with anharmonic DFT calculations (e.g., VPT2 theory) and isotopic substitution. For instance, replacing 1H^{1}\text{H} with 2H^{2}\text{H} in the bromomethyl group simplifies the spectrum and isolates specific modes .

Q. What role does this compound play in synthesizing bioactive molecules or materials?

This compound serves as a versatile intermediate for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. The bromomethyl group can undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl moieties. In materials science, it is used to synthesize fluorinated liquid crystals or metal-organic frameworks (MOFs) via post-synthetic modification .

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